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Compound of Interest

Compound Name: (S)-(-)-Mrjf22

Cat. No.: B12413568

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a
Promising Anti-cancer Agent

Abstract

(S)-(-)-Mrjf22 is a novel synthetic compound that has demonstrated significant potential as a
multifunctional agent in the context of cancer therapy, particularly for uveal melanoma.[1][2]
This technical guide provides a comprehensive overview of its chemical structure,
physicochemical properties, and biological activities. It details the experimental protocols for its
synthesis and biological evaluation, and visually represents its mechanism of action through
signaling pathway diagrams. This document is intended for researchers, scientists, and
professionals in the field of drug development who are interested in the therapeutic potential of
(S)-(-)-Mrjf22.

Chemical Structure and Properties

(S)-(-)-Mrjf22 is the (S)-enantiomer of a valproate ester of haloperidol metabolite 11.[1][2] It is a
prodrug designed to dually target sigma (o) receptors and histone deacetylases (HDACSs).[1]

Chemical Structure

o IUPAC Name: (S)-(4-(4-chlorophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl) 2-
propylpentanoate

e CAS Number: 2757301-90-7
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e Molecular Formula: C29H39CIFNO3

e SMILES Notation:
CCC(CCO)C(=0)O[C@]1(CCN(CC1)CcCee(=0)ce2=Ccc=C(F)c=C2)Cc3=Cc=C(Chc=C3

Physicochemical Properties

A summary of the key physicochemical properties of (S)-(-)-Mrjf22 is presented in Table 1.

Property Value Reference
Molecular Weight 504.08 g/mol
Appearance Powder

N -20°C for 3 years (powder);
Storage Conditions .
-80°C for 1 year (in solvent)

Optical Rotation [a]D2° = -26.0° (c 1.0, CHCI5)

Biological Activity and Mechanism of Action

(S)-(-)-Mrjf22 exhibits potent anti-cancer properties, primarily through its dual-action
mechanism involving the modulation of sigma (o) receptors and the inhibition of histone
deacetylases (HDACS).

Anti-angiogenic and Anti-migratory Effects

(S)-(-)-Mrjf22 has demonstrated significant anti-angiogenic activity. It effectively reduces the
viability of human retinal endothelial cells (HRECs) and inhibits tube formation. Furthermore, it
exhibits potent anti-migratory effects in both endothelial and tumor cells, a crucial aspect in
preventing metastasis. Studies have shown that the (S)-enantiomer is more potent in its anti-
migratory effects compared to the (R)-enantiomer and the racemic mixture.

Dual-Targeting Mechanism

The biological activity of (S)-(-)-Mrjf22 stems from its ability to act on two distinct cellular

targets:
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e Sigma (o) Receptors: The haloperidol metabolite [l moiety of the molecule interacts with
sigma receptors. Specifically, it acts as a 01 receptor antagonist and a 02 receptor agonist.
This modulation of sigma receptor activity is linked to the induction of apoptosis and
autophagy in cancer cells.

o Histone Deacetylases (HDACs): The valproic acid component of (S)-(-)-Mrjf22 functions as
an HDAC inhibitor. Inhibition of HDACs leads to the hyperacetylation of histones, which in
turn affects gene expression, leading to cell cycle arrest, apoptosis, and the inhibition of
angiogenesis.

The following diagram illustrates the proposed dual-action mechanism of (S)-(-)-Mrjf22.

Proposed Dual-Action Mechanism of (S)-(-)-Mrjf22
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Caption: Dual-action mechanism of (S)-(-)-Mrjf22.

Experimental Protocols
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Asymmetric Synthesis of (S)-(-)-Mrjf22

The asymmetric synthesis of (S)-(-)-Mrjf22 is a multi-step process that begins with the
stereoselective reduction of 4-chloro-1-(4-fluorophenyl)butan-1-one. A generalized workflow for

the synthesis is presented below.

Asymmetric Synthesis of (S)-(-)-Mrjf22

Stereoselective Reduction of
4-chloro-1-(4-fluorophenyl)butan-1-one
using (-)-DIP-CI

l

Nucleophilic Substitution with
4-(4-chlorophenyl)hydroxypiperidine
to form (S)-(-)-HP-mll

:

Esterification with
2-propylpentanoyl chloride

Click to download full resolution via product page
Caption: Synthetic workflow for (S)-(-)-Mrjf22.

Detailed Methodology:
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» Stereoselective Reduction: 4-chloro-1-(4-fluorophenyl)butan-1-one is treated with (-)-B-
chlorodiisopinocampheylborane ((-)-DIP-Chloride™) to achieve a highly stereoselective
reduction of the ketone.

o Formation of (S)-(-)-HP-mll: The resulting chiral alcohol undergoes a nucleophilic substitution
reaction with 4-(4-chlorophenyl)hydroxypiperidine to yield (S)-(-)-haloperidol metabolite Il
((S)-(-)-HP-mlI).

« Esterification: Finally, (S)-(-)-HP-mll is esterified with 2-propylpentanoyl chloride (valproyl
chloride) to produce the final product, (S)-(-)-Mrjf22.

Cell Migration Assay (Wound Healing Assay)

The anti-migratory properties of (S)-(-)-Mrjf22 can be assessed using a wound healing assay.

Protocol:

Plate human uveal melanoma cells (e.g., 92-1 cell line) in a multi-well plate and grow to
confluence.

o Create a "scratch” or "wound" in the cell monolayer using a sterile pipette tip.
e Wash the wells to remove detached cells.
e Treat the cells with varying concentrations of (S)-(-)-Mrjf22. Include a vehicle control.

 Incubate the plate and acquire images of the wound at different time points (e.g., 0, 24, 48
hours).

o Quantify the rate of wound closure to determine the effect of the compound on cell migration.

Signaling Pathways

The anti-cancer effects of (S)-(-)-Mrjf22 are mediated through the modulation of specific
signaling pathways.

Sigma Receptor Signaling
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(S)-(-)-Mrjf22's interaction with o1 and o2 receptors initiates a signaling cascade that ultimately
leads to apoptosis and inhibition of cell migration. The precise downstream effectors are still
under investigation, but the general pathway is depicted below.

Sigma Receptor Signaling Pathway

Antagonizes

Sigma-1 Receptor Sigma-2 Receptor

Downstream Signaling
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Inhibition of
Cell Migration

Apoptosis

Click to download full resolution via product page
Caption: (S)-(-)-Mrjf22 and sigma receptor signaling.

HDAC Inhibition Pathway

As an HDAC inhibitor, the valproic acid moiety of (S)-(-)-Mrjf22 leads to chromatin remodeling
and changes in gene expression, resulting in anti-cancer effects.
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HDAC Inhibition Pathway
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Caption: (S)-(-)-Mrjf22 and HDAC inhibition pathway.

Conclusion

(S)-(-)-Mrjf22 is a promising dual-action therapeutic agent with significant potential for the
treatment of uveal melanoma and potentially other cancers. Its ability to simultaneously target
sigma receptors and HDACs provides a multi-pronged attack on cancer cell proliferation,
migration, and angiogenesis. Further preclinical and clinical studies are warranted to fully
elucidate its therapeutic efficacy and safety profile. This technical guide provides a foundational
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understanding for researchers and drug developers interested in advancing the study of this
novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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